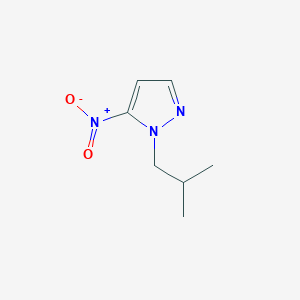
1-(2-Methylpropyl)-5-nitropyrazole
Overview
Description
1-(2-Methylpropyl)-5-nitropyrazole, commonly known as MNP, is a chemical compound that belongs to the class of nitropyrazoles. It has been widely used in scientific research due to its unique chemical properties and potential applications. MNP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of MNP is not fully understood, but it is believed to involve the interaction with specific targets in cells or organisms. MNP has been shown to inhibit the activity of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide. Nitric oxide plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response. MNP has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
MNP has been shown to have various biochemical and physiological effects, including the inhibition of nitric oxide synthase activity, the reduction of nitric oxide production, and the modulation of immune response. MNP has also been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
MNP has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various scientific research fields. However, MNP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research on MNP, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications as a fluorescent probe and inhibitor of nitric oxide synthase, and the exploration of its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
In conclusion, MNP is a chemical compound that has been extensively studied in scientific research due to its unique chemical properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of MNP in various scientific research fields.
Scientific Research Applications
MNP has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, such as 1-(2-methylpropyl)-5-aminopyrazole. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks. MNP has shown potential as a fluorescent probe for the detection of nitroaromatic compounds and as an inhibitor of nitric oxide synthase.
properties
IUPAC Name |
1-(2-methylpropyl)-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6(2)5-9-7(10(11)12)3-4-8-9/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZODIDKKGGEMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-5-nitro-1h-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



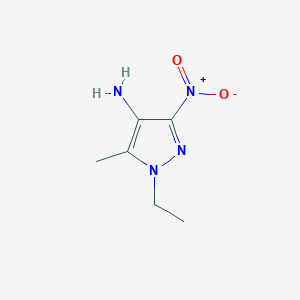

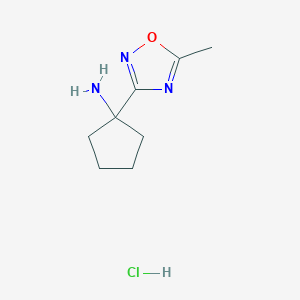

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3216803.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3216821.png)
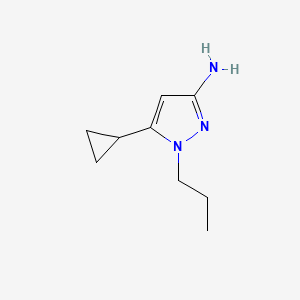
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216830.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B3216860.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216868.png)
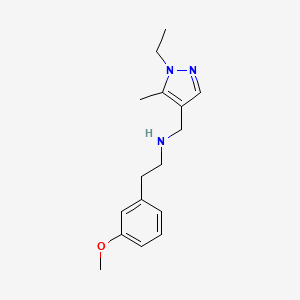
![2-[(1-Ethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3216872.png)